molecular formula C34H40N6O6 B601650 ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1408238-40-3

ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No. B601650
M. Wt: 628.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with potential pharmaceutical applications . It’s known as a double prodrug, which means it’s converted into the active compound after entering the body . The main indication for this compound is the post-operative prevention of deep-vein thrombosis and the prevention of strokes .


Synthesis Analysis

The synthesis of this compound involves several steps, including the treatment of a precursor compound with a suitable ammonia source and/or ammonia gas in the presence of hydrogen chloride gas and a Lewis acid .


Molecular Structure Analysis

The molecular formula of this compound is C34H42N6O6 . It contains several functional groups, including carbonyl, amide, and benzimidazole groups, which contribute to its chemical properties and biological activity.


Chemical Reactions Analysis

As a prodrug, this compound undergoes metabolic reactions in the body to produce the active compound . The exact nature of these reactions can depend on various factors, including the specific metabolic pathways present in the body.

Scientific Research Applications

Synthesis and Industrial Production

  • Improved Synthesis

    Ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is synthesized as part of a process to create dabigatran etexilate, an effective drug for thromboembolic diseases. The synthesis is designed to be economical and environmentally friendly, with an overall yield of about 33.75% (Zhong Bo-hua, 2012).

  • Alternative Synthesis Methods

    Another study explored a different synthesis route for dabigatran etexilate, yielding about 48% and highlighting various methodologies and reaction conditions (Cheng Huansheng, 2013).

Crystallography and Structural Analysis

  • Crystal Structure Analysis: The compound’s crystal structure was analyzed, revealing specific dihedral angles between benzene and pyridine rings and their relationships with the benzimidazole mean plane. This study contributes to understanding the molecular geometry and potential interactions (Hong-qiang Liu et al., 2012).

Medicinal Chemistry and Drug Development

  • Drug Design and Anti-Cancer Activity

    Research has been conducted on designing novel compounds using this chemical as a starting material, with particular focus on their potential anti-cancer activities. These studies provide insights into the compound’s utility in developing new therapeutic agents (L.-Z. Liu et al., 2019).

  • Anticoagulant Activity

    Some derivatives of the compound have been synthesized and tested for their anticoagulant properties, contributing to the development of new anticoagulant agents (Jiabin Yang et al., 2015).

  • Antimycobacterial Activity

    The compound's derivatives have been explored for their antimycobacterial activity, which is crucial for developing treatments against tuberculosis and other mycobacterial infections (Kai Lv et al., 2017).

  • Synthesis of Nilotinib

    The compound has been used in the synthesis of Nilotinib, an antitumor agent, highlighting its role in the production of significant pharmaceuticals (Wang Cong-zhan, 2009).

  • Hydrolytic Degradation Study

    A study on the hydrolytic degradation of dabigatran etexilate mesylate, a prodrug salt, involved this compound and led to the discovery of new degradants, providing valuable information for the drug’s stability and safety profile (V. Mutha et al., 2018).

  • Herbicidal Activities

    Research into novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates, including derivatives of this compound, has shown potential in developing new herbicides (Zhihong Xu et al., 2017).

Future Directions

The compound has potential pharmaceutical applications, particularly in the prevention of deep-vein thrombosis and strokes . Future research may focus on optimizing its synthesis, improving its pharmacokinetic properties, and exploring other potential therapeutic applications.

properties

IUPAC Name

ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKPGDBVPFJTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran Impurity 8

CAS RN

1408238-40-3
Record name Dabigatran impurity 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

32 g of dabigatran etexilate were suspended in 320 mL of deionized water. 5.4 g of methanesulfonic acid were added. The reaction mixture was heated to 50° C. and stirred at this temperature for 72 hours. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with ethyl acetate:methanol (15:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 15 g of ethyl 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}-phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate were obtained.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

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